N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a benzodioxin moiety linked via an acetamide bridge to a thiazolo[4,5-d]pyrimidin-7-one core substituted with a pyrrolidine group at position 2. The benzodioxin group (2,3-dihydro-1,4-benzodioxin-6-yl) contributes to lipophilic aromatic interactions, while the thiazolo-pyrimidinone core provides hydrogen-bonding and π-stacking capabilities. The pyrrolidine substituent enhances solubility and may modulate target binding through its conformational flexibility and basic nitrogen .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-15(21-12-3-4-13-14(9-12)28-8-7-27-13)10-24-11-20-17-16(18(24)26)29-19(22-17)23-5-1-2-6-23/h3-4,9,11H,1-2,5-8,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAQTWPKQRMLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic systems. The molecular formula is , with a molecular weight of approximately 436.52 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 436.52 g/mol |
| LogP | 2.4217 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.198 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes or receptors, thereby altering their functions. The presence of the thiazolo-pyrimidine moiety suggests potential interactions with pathways involved in cell signaling and proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytostatic Activity : A related compound showed cytostatic activity against the pancreas cancer DAN-G cell line, suggesting that structural analogs may possess similar properties .
Antimicrobial Activity
Preliminary studies have indicated that compounds within this chemical class exhibit moderate to significant antimicrobial activities against both bacterial and fungal strains. The effectiveness often correlates with lipophilicity; compounds with higher lipophilicity tend to show enhanced antibacterial properties.
Case Study: In Vitro Testing
In a study assessing the biological profile of related thiazolo-pyrimidine derivatives, compounds were tested against various cell lines to evaluate their anticancer properties. Notably:
- Compound Efficacy : One derivative demonstrated an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating substantial inhibitory potential compared to established inhibitors like physostigmine .
Table of Biological Activity Results
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin...acetamide | 46.42 | BChE Inhibition |
| Related Thiazolo-Pyrimidine Derivative | 157.31 | AChE Inhibition |
| 7-Oxo Compound (similar structure) | <50 | Cytotoxicity in DAN-G cells |
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Structural Differences: Replaces the thiazolo[4,5-d]pyrimidine core with a thieno[3,2-d]pyrimidine ring. The 2-methoxyphenyl substituent at position 3 increases steric bulk and introduces electron-donating effects. Functional Implications: The thieno-pyrimidine core may reduce metabolic stability compared to thiazolo-pyrimidine due to sulfur oxidation susceptibility. The methoxy group enhances lipophilicity but may hinder membrane permeability .
Thieno[2,3-d]pyrimidin-4-yl Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Structural Differences: Substitutes the thiazolo-pyrimidinone with a dimethyl-substituted thieno[2,3-d]pyrimidin-4-yloxy group. The ether linkage (oxyacetamide) may alter binding kinetics compared to thioacetamide or acetamide bridges .
Pyrimido[5,4-b]indol-4-one Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (): Structural Differences: Incorporates a fused pyrimidoindole core, introducing a planar aromatic system. The 3-methyl group adds steric hindrance. However, the methyl group could limit conformational adaptability .
Substituent Variations
Pyrrolidine vs. Aromatic Substituents
- The target compound’s pyrrolidine group (position 2 of the thiazolo-pyrimidinone) contrasts with aromatic substituents in analogs like the 2-methoxyphenyl group in . Pyrrolidine’s basic nitrogen may facilitate salt bridge formation in acidic environments (e.g., lysosomal targeting), while aromatic groups prioritize hydrophobic interactions .
Methyl vs. Methoxy Groups
- Methyl substituents (e.g., ) enhance metabolic stability compared to methoxy groups (), which are prone to demethylation. However, methoxy groups improve solubility via polar interactions .
Hypothesized Bioactivity and Physicochemical Properties
Key Observations :
- The target compound’s lower cLogP (2.8) and higher topological polar surface area (TPSA: 98.5) suggest better solubility and oral bioavailability compared to analogs.
- Pyrrolidine’s basicity may improve lysosomal or intracellular targeting, whereas aromatic substituents () favor nucleic acid interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
